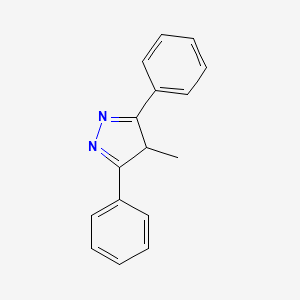

4-Methyl-3,5-diphenyl-4H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

61355-12-2 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4-methyl-3,5-diphenyl-4H-pyrazole |

InChI |

InChI=1S/C16H14N2/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)14-10-6-3-7-11-14/h2-12H,1H3 |

InChI Key |

LSVKWVGLZFWFRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Routes and Methodological Considerations for 4 Methyl 3,5 Diphenyl 4h Pyrazole and Analogs

Foundational Synthetic Strategies for 4H-Pyrazoles

Condensation Reactions of 1,3-Diketones with Hydrazine (B178648)

A general and well-established method for the synthesis of 4H-pyrazoles involves the condensation reaction of 1,3-diketones with hydrazine. mdpi.comnih.govmetu.edu.trrsc.orgmdpi.com This approach, often referred to as the Knorr synthesis, is a cornerstone in pyrazole (B372694) chemistry. nih.gov The reaction proceeds through the formation of a 4H-pyrazol-1-ium intermediate, which then leads to the desired 4H-pyrazole. researchgate.net This method is versatile and can be used to produce a variety of pyrazole derivatives. nih.gov For instance, the reaction of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with hydrazine hydrate (B1144303) is a common route to 3,5-diphenyl-1H-pyrazole, a precursor for further functionalization.

| Reactants | Product | Notes |

| 1,3-Diketone, Hydrazine | 4H-Pyrazole | General method for 4H-pyrazole synthesis. mdpi.comnih.govmetu.edu.trrsc.orgmdpi.com |

| 1,3-Diphenyl-1,3-propanedione, Hydrazine Hydrate | 3,5-Diphenyl-1H-pyrazole | A common precursor for substituted pyrazoles. |

Challenges Associated with Electron-Withdrawing Substituents in Pyrazole Synthesis

The presence of electron-withdrawing substituents on the 1,3-diketone can introduce challenges in the synthesis of 4H-pyrazoles. mdpi.com Specifically, when diketones with electron-withdrawing groups at the 1- and 3-positions react with hydrazine, the dehydration step to form the final 4H-pyrazole becomes difficult. mdpi.com This often leads to the predominant formation of the corresponding 5-hydroxy-2-pyrazoline intermediate instead. mdpi.com For example, the reaction of 4-nitrobenzoylacetone with hydrazine exclusively yields the 5-hydroxy-2-pyrazoline. mdpi.com This is a significant consideration when planning the synthesis of pyrazoles with specific electronic properties.

Targeted Synthesis of 4-Methyl-3,5-diphenyl-4H-pyrazole Derivatives

Preparation of 4-Methyl-3,5-diphenyl-1H-pyrazole as an Intermediate

A key intermediate in the synthesis of various 4-substituted-3,5-diphenyl-4H-pyrazoles is 4-methyl-3,5-diphenyl-1H-pyrazole. mdpi.com This compound can be synthesized from 2-methyl-1,3-diphenylpropane-1,3-dione. In a typical procedure, this diketone is dissolved in a solvent like dichloromethane (B109758) (DCM) and treated with hydrazine hydrate. mdpi.com The reaction mixture is stirred for an extended period, after which the product is isolated and purified, often by chromatography, to yield 4-methyl-3,5-diphenyl-1H-pyrazole as a solid. mdpi.com For example, a reported synthesis gave an 88% yield of this intermediate. mdpi.com

| Starting Material | Reagents | Product | Yield |

| 2-Methyl-1,3-diphenylpropane-1,3-dione | Hydrazine hydrate, Dichloromethane | 4-Methyl-3,5-diphenyl-1H-pyrazole | 88% mdpi.com |

Introduction of Specific Substituents at the 4-Position (e.g., Late-Stage Fluorination for 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) using Selectfluor®)

A significant advancement in the synthesis of 4H-pyrazole derivatives is the late-stage introduction of substituents. mdpi.comdntb.gov.uamit.edu This is particularly valuable for incorporating fluorine atoms, which can significantly alter the properties of the molecule. The synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) serves as a prime example.

One approach involves the direct condensation of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione with hydrazine. mdpi.com However, this method can suffer from low yields (around 34%) due to the difficulty of the final dehydration step, a consequence of the electron-withdrawing nature of the fluoro group. mdpi.com

A more efficient and reliable method is the late-stage fluorination of the 4-methyl-3,5-diphenyl-1H-pyrazole intermediate using an electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.comdntb.gov.uamit.edu This reaction is typically carried out in a dry solvent such as acetonitrile (B52724) at elevated temperatures. mdpi.com This method has been shown to provide MFP in a much higher yield of 77%. mdpi.comresearchgate.net This late-stage fluorination strategy is not only higher yielding but also more consistent and scalable, making it a preferred route for accessing MFP and its analogs. mdpi.com

| Method | Starting Material | Reagents | Product | Yield |

| Direct Condensation | 2-Fluoro-2-methyl-1,3-diphenylpropane-1,3-dione, Hydrazine | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 34% mdpi.com | |

| Late-Stage Fluorination | 4-Methyl-3,5-diphenyl-1H-pyrazole | Selectfluor®, Acetonitrile | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 77% mdpi.comresearchgate.net |

Alternative Synthetic Pathways for 4-Oxo-4H-pyrazoles via Oxadiazole Oxidation

While not directly leading to this compound, it is relevant to note alternative synthetic strategies for related 4H-pyrazoles. One such pathway involves the synthesis of 4-oxo-4H-pyrazoles. Although the search results did not provide a direct link between oxadiazole oxidation and the synthesis of 4-oxo-4H-pyrazoles, they did indicate that 4-oxo-substituted 4H-pyrazoles are of interest for their reactivity and stability. researchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through various methods, including the copper-catalyzed dual oxidation of hydrazides and arylacetic acids. acs.org While a direct conversion from oxadiazoles (B1248032) to 4-oxo-4H-pyrazoles was not detailed, the chemistry of these related heterocycles is an active area of research. wum.edu.plresearchgate.netijper.org

Optimization of Reaction Conditions and Yields for this compound and Analogs

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yields, minimize reaction times, and ensure the use of environmentally benign and efficient reagents. Research into the synthesis of this compound analogs has led to the development and refinement of various synthetic protocols.

Optimization of Synthetic Routes for 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)

Detailed studies have been conducted on the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), a fluorinated analog of the target compound. Two primary methods, Method A and Method B, have been explored, with the latter proving to be more efficient and reliable. mdpi.com

Method A involves a three-step process starting from a precursor. The final step, which is the cyclization with hydrazine (H₂NNH₂) in dichloromethane (DCM) at reflux for 18 hours, yields MFP at 34%. mdpi.comresearchgate.net

The conditions for the key steps in each method are summarized below.

Table 1: Comparison of Optimized Conditions for Key Steps in the Synthesis of MFP

| Method | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Method A | H₂NNH₂ | DCM | Reflux | 18 h | 34 |

| Method B | Selectfluor®, 4-methyl-3,5-diphenyl-1H-pyrazole | Acetonitrile | Reflux (90°C) | 1 h | 77 |

This table presents the conditions for the final conversion step to MFP for Method A and the fluorination step for Method B. mdpi.com

Optimization of Thiocyanation of Pyrazole Analogs

In a study focused on the thiocyanation of pyrazole analogs, researchers optimized conditions using 1-methyl-3,5-diphenyl-1H-pyrazole as a model substrate. researchgate.net Various parameters, including the solvent, thiocyanate (B1210189) source, oxidizing agent, stoichiometry, and temperature, were systematically investigated to achieve the highest yield of the desired 4-thiocyanato-1-methyl-3,5-diphenyl-1H-pyrazole.

The screening of solvents revealed that dimethyl sulfoxide (B87167) (DMSO) was superior to others like DMF, CH₃CN, and H₂O. researchgate.net Potassium thiocyanate (KSCN) was identified as the optimal thiocyanate source, and potassium persulfate (K₂S₂O₈) was the most effective oxidizing agent. The reaction temperature was also critical; increasing the temperature from room temperature to 60°C significantly improved the yield. The optimized conditions were established as using 1-methyl-3,5-diphenyl-1H-pyrazole with KSCN and K₂S₂O₈ in DMSO at 60°C for 12 hours, which resulted in an 89% yield of the product. researchgate.net

Table 2: Optimization of Thiocyanation of 1-methyl-3,5-diphenyl-1H-pyrazole

| Entry | Solvent | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CH₃CN | K₂S₂O₈ | Room Temp | 24 | 25 |

| 2 | H₂O | K₂S₂O₈ | Room Temp | 24 | Trace |

| 3 | DMF | K₂S₂O₈ | Room Temp | 24 | 45 |

| 4 | DMSO | K₂S₂O₈ | Room Temp | 24 | 62 |

| 5 | DMSO | (NH₄)₂S₂O₈ | 60 | 12 | 78 |

| 6 | DMSO | K₂S₂O₈ | 60 | 12 | 89 |

This table highlights key findings from the optimization study for the thiocyanation reaction. researchgate.net

Optimization of Multicomponent Synthesis of Selanylated Pyrazole Analogs

The synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles, another class of analogs, has been optimized through a one-pot multicomponent reaction. beilstein-journals.org The reaction involves a β-ketonitrile, a hydrazine derivative, and a diaryl diselenide, catalyzed by molecular iodine. The optimization process focused on solvent, catalyst loading, and stoichiometry.

Acetonitrile (MeCN) was found to be the most effective solvent. The amount of catalyst was crucial; 50 mol % of molecular iodine (I₂) provided the highest yield of 96%. beilstein-journals.org Using less (25 mol %) or more (75 mol %) catalyst resulted in lower yields. The stoichiometry of the reactants was also fine-tuned, with a slight excess of the hydrazine and diaryl diselenide components proving beneficial. The optimized protocol involves reacting the substrates with 50 mol % of I₂ in refluxing acetonitrile for 48 hours. beilstein-journals.org

Table 3: Optimization of Reaction Conditions for 5-Amino-4-(phenylselanyl)-1-phenyl-1H-pyrazole

| Entry | Solvent | I₂ (mol %) | Stoichiometry (Ketonitrile:Hydrazine:Diselenide) | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | EtOH | 50 | 1:1.2:1 | Reflux | 75 |

| 2 | MeCN | 50 | 1:1.2:1 | Reflux | 83 |

| 3 | MeCN | 25 | 1:1.4:1 | Reflux | 68 |

| 4 | MeCN | 50 | 1:1.4:1 | Reflux | 96 |

| 5 | MeCN | 75 | 1:1.4:1 | Reflux | 75 |

| 6 | MeCN | 50 | 1:1.4:1 | Ultrasound | 42 |

This table summarizes the optimization of the multicomponent synthesis of a representative selanylated pyrazole analog. beilstein-journals.org

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 3,5 Diphenyl 4h Pyrazole Systems

Diels-Alder Cycloaddition Chemistry

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, has been extensively explored with 4H-pyrazole systems. nih.gov While many 4H-pyrazoles with alkyl or chloro substituents at the C4 position require acid catalysis to participate in these reactions, certain modifications can induce rapid, catalyst-free cycloadditions. nih.govmit.edu

Role of 4H-Pyrazoles as Dienes in "Click" Chemistry

4H-pyrazoles are emerging as effective dienes in the realm of "click" chemistry, a set of powerful, reliable, and selective reactions. nih.govrsc.orgnih.govresearchgate.netdntb.gov.uamit.edu Their utility is particularly pronounced in bioorthogonal chemistry, where reactions must proceed efficiently under physiological conditions without interfering with biological processes. nih.govrsc.orgresearchgate.net The ability to tune the reactivity of the 4H-pyrazole scaffold through strategic substitutions makes them versatile tools for various applications, including the labeling of biomolecules. mit.edu

Reactivity Profile with Strained Dienophiles (e.g., endo-bicyclo[6.1.0]non-4-yne)

The reactivity of 4H-pyrazoles has been extensively studied with strained dienophiles, such as endo-bicyclo[6.1.0]non-4-yne (BCN). nih.govrsc.orgnih.govresearchgate.netacs.orgdigitellinc.comdigitellinc.com These reactions are often rapid and proceed without the need for a catalyst, a significant advantage for biological applications. nih.govrsc.orgresearchgate.net The inherent ring strain of dienophiles like BCN accelerates the cycloaddition, making the reaction highly efficient. acs.org Computational and experimental studies have confirmed the favorable kinetics and thermodynamics of the Diels-Alder reaction between various 4H-pyrazole derivatives and BCN. acs.orgdigitellinc.comdigitellinc.com

Kinetics and Second-Order Rate Constant Determinations

The kinetics of the Diels-Alder reactions involving 4H-pyrazoles are typically determined by monitoring the reaction progress under pseudo-first-order conditions. nih.gov This allows for the calculation of second-order rate constants, which provide a quantitative measure of reactivity. For instance, the reaction of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) with BCN in a 9:1 methanol/water mixture was found to have a second-order rate constant of 0.76 M⁻¹s⁻¹. nih.gov Similarly, the reaction of a 4-oxo-substituted 4H-pyrazole (OSP) with a cyclooctyne (B158145) proceeds with a rate constant of 0.17 M⁻¹s⁻¹. nih.govresearchgate.net These values are comparable to those of other commonly used bioorthogonal reactions. nih.gov

Influence of Structural Modifications on Reactivity Profile

The reactivity of the 4H-pyrazole core is highly dependent on the nature of the substituents at the 4-position. By systematically altering these substituents, it is possible to fine-tune the electronic properties and, consequently, the Diels-Alder reactivity of the diene.

Comparative Analysis of 4-Methyl, 4-Fluoro, 4,4-Difluoro, and 4-Oxo Derivatives

A comparative analysis of different 4-substituted-3,5-diphenyl-4H-pyrazoles reveals a clear trend in their Diels-Alder reactivity.

4,4-Dimethyl-3,5-diphenyl-4H-pyrazole (DMP): This derivative is generally unreactive in Diels-Alder reactions without acid catalysis, even with highly strained dienophiles. mit.edumit.edu

4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP): The introduction of a single fluorine atom significantly enhances reactivity. MFP is about 7-fold less reactive than its difluoro counterpart but exhibits greater stability in the presence of biological nucleophiles. nih.govdntb.gov.uamit.edu

4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP): This derivative shows dramatically increased reactivity, reacting approximately 500,000 times faster than the dimethyl derivative with BCN. nih.gov This high reactivity, however, comes at the cost of reduced stability towards biological nucleophiles. nih.govnih.gov

4-Oxo-4H-pyrazoles: These derivatives, such as OSP, represent a balance between high reactivity and stability. nih.govrsc.orgresearchgate.net They undergo rapid Diels-Alder reactions while being significantly more stable to biological nucleophiles than their fluorinated analogs. nih.govrsc.orgresearchgate.net

The table below summarizes the second-order rate constants for the Diels-Alder reaction of various 4H-pyrazoles with BCN.

| 4H-Pyrazole Derivative | Substituents at C4 | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| DFP | Di-Fluoro | Not explicitly stated, but significantly higher than MFP |

| MFP | Fluoro, Methyl | 0.76 nih.gov |

| OSP | Oxo | 0.17 (with a cyclooctyne) nih.govresearchgate.net |

| MHP | Methyl, Hydroxy | 0.030 researchgate.net |

| EKP | Ethyl, Keto | 0.030 researchgate.net |

| DMP | Di-Methyl | No Reaction (without catalyst) nih.gov |

Impact of Hyperconjugative Antiaromaticity on Diels-Alder Reactivity

The remarkable reactivity of fluorinated 4H-pyrazoles is attributed to a phenomenon known as hyperconjugative antiaromaticity. nih.govnih.govmit.eduacs.orgresearchgate.net The electron-withdrawing fluorine atoms induce antiaromatic character in the 4π-electron system of the pyrazole (B372694) ring, which destabilizes the diene in its ground state. nih.govnih.govacs.orgresearchgate.net This destabilization lowers the activation energy for the Diels-Alder reaction, thereby increasing the reaction rate. nih.gov

Calculations have shown that hyperconjugative antiaromaticity destabilizes the DFP and MFP scaffolds by 5.8 and 1.4 kcal/mol, respectively. nih.gov While the decrease in antiaromaticity from DFP to MFP would suggest a large drop in reactivity, this is not observed. nih.govdntb.gov.uamit.edu The reason is that the MFP scaffold distorts into an envelope-like conformation to minimize the destabilizing hyperconjugative effects. nih.govdntb.gov.uamit.edu This pre-distortion brings the diene closer to the geometry of the Diels-Alder transition state, which enhances reactivity and partially compensates for the reduced antiaromatic character. nih.govdntb.gov.uamit.edu In 4-oxo derivatives, a combination of antiaromaticity, predistortion, and spirocyclization contributes to their rapid Diels-Alder reactivity. nih.govrsc.orgresearchgate.net

Role of Ground-State Conformation and Predistortion in Enhancing Reactivity

The reactivity of 4H-pyrazole systems, including 4-Methyl-3,5-diphenyl-4H-pyrazole, is significantly influenced by their three-dimensional structure in the ground state. A key principle is that a ground-state conformation that is already distorted towards the geometry of the transition state of a reaction will exhibit enhanced reactivity due to a lower activation energy barrier. dntb.gov.uamit.edu This concept of "predistortion" is particularly relevant in cycloaddition reactions, such as the Diels-Alder reaction, where the planar diene system of the 4H-pyrazole must pucker to react. rsc.orgmit.edu

Computational studies on related compounds, such as 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), have provided valuable insights. dntb.gov.uanih.govmit.edunih.gov It was found that MFP has a ground-state structure that distorts into an envelope-like conformation. dntb.gov.uamit.edunih.govnih.gov This predistortion enhances its reactivity in Diels-Alder reactions, offsetting the expected decrease in reactivity that would otherwise result from diminished hyperconjugative antiaromaticity compared to its difluoro counterpart, DFP. dntb.gov.uamit.edunih.govnih.gov This principle of predistortion has been identified as a key factor, alongside antiaromaticity and spirocyclization, in developing highly reactive 4H-pyrazoles for applications like "click" chemistry. rsc.orgresearchgate.netrsc.org

The degree of puckering in the ground state of 4-oxo-4H-pyrazoles has also been shown to correlate with their Diels-Alder reactivity. rsc.org For instance, the spirocyclic derivative 6,9-diphenyl-1-oxa-7,8-diazaspiro[4.4]nona-6,8-diene (OSP) is more puckered in its ground state compared to 4-methyl-3,5-diphenyl-4H-pyrazol-4-ol (MHP), which contributes to its enhanced reactivity. rsc.org This puckering reduces the conformational distortion required to reach the syn Diels-Alder transition state. rsc.org

Effects of Geminal Repulsion on Reactivity

Geminal repulsion, the steric and electronic repulsion between two substituents attached to the same carbon atom, can significantly impact the reactivity of 4H-pyrazole systems. nih.govnih.gov Research has shown that geminal substitution at the C4 position of the pyrazole ring can lead to a decrease in reactivity, particularly in Diels-Alder reactions. nih.govnih.govresearchgate.net

A study comparing the reactivity of various cyclopentadienes and 4H-pyrazoles found that geminal dimethylation at the saturated carbon leads to a substantial decrease in Diels-Alder reactivity. nih.govnih.gov For example, the geminal dimethylation of 1,2,3,4-tetramethylcyclopentadiene to 1,2,3,4,5,5-hexamethylcyclopentadiene resulted in a 954-fold decrease in reactivity towards maleimide. nih.govnih.gov This reduced reactivity is not primarily due to steric hindrance between the diene and the dienophile, but rather to an increase in the repulsion within the geminal dimethyl group in the transition state. nih.govnih.gov

This phenomenon is explained by the compression of the bond angle between the geminal substituents as the reaction proceeds towards the transition state, amplifying the repulsive forces. nih.gov This increased geminal repulsion destabilizes the transition state, leading to a higher activation energy and thus a slower reaction rate. nih.gov This effect has been noted in the context of 4,4-dimethyl-4H-pyrazoles, where geminal repulsion in the transition state is cited as the reason for their surprisingly low reactivity as Diels-Alder dienes. rsc.orgrsc.org Therefore, the presence of the methyl group at the C4 position in this compound would be expected to influence its reactivity through such geminal repulsion effects.

The table below summarizes the effect of geminal substitution on the Diels-Alder reactivity of cyclopentadiene (B3395910) and 2,3-diazacyclopentadiene (a 4H-pyrazole analog) with ethylene.

| Diene | Relative Reactivity | Gibbs Free Energy of Activation (ΔG‡) |

|---|---|---|

| Cyclopentadiene | 310 | Data not available |

| 5,5-dimethylcyclopentadiene | 1 | Data not available |

| 2,3-diazacyclopentadiene | 35 | Data not available |

| 5,5-dimethyl-2,3-diazacyclopentadiene | 1 | Data not available |

Data sourced from computational studies on Diels-Alder reactions. nih.gov

Other Relevant Reaction Pathways of Pyrazole Derivatives

The pyrazole ring is an aromatic heterocycle, and its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents on the ring. nih.govmdpi.compharmajournal.net

Electrophilic Substitution Reactivity

The pyrazole ring is considered a π-excessive system, making it reactive towards electrophiles. nih.govchim.it Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, preferentially occur at the C4 position. nih.govmdpi.compharmajournal.netpharmaguideline.com This regioselectivity is due to the electronic distribution within the ring, where the combined electron-donating effect of the two nitrogen atoms increases the electron density at C4, making it the most favorable site for electrophilic attack. pharmajournal.netpharmaguideline.com

The reactivity towards electrophiles can be influenced by the reaction medium. For instance, electrophilic substitution readily occurs in neutral or basic conditions, but protonation of the pyrazole ring in acidic media forms a pyrazolium (B1228807) cation, which is less susceptible to electrophilic attack at C4. pharmajournal.net The presence of electron-donating groups on the pyrazole ring generally enhances its reactivity towards electrophiles, while electron-withdrawing groups decrease it. chim.it

Nucleophilic Attack Properties

While pyrazoles are generally more reactive towards electrophiles, they can undergo nucleophilic attack, particularly when the ring is substituted with strong electron-withdrawing groups. chim.it Nucleophilic attacks are favored at the C3 and C5 positions, which are electron-deficient due to the influence of the adjacent nitrogen atoms. nih.govmdpi.comchim.it

Examples of nucleophilic substitution on the pyrazole ring are less common but can be facilitated by the presence of a good leaving group at the C3 or C5 position. chim.it For instance, 5-chloropyrazoles can undergo nucleophilic substitution with primary alkylamines under microwave-assisted conditions. chim.it In some cases, strong bases can induce deprotonation at the C3 position, leading to ring-opening reactions. pharmaguideline.com The N1 atom can also be deprotonated by a strong base, forming a nucleophilic nitrogen that can then react with electrophiles. pharmaguideline.com

The table below provides a general overview of the reactivity of the pyrazole ring.

| Reaction Type | Favored Position(s) | Influencing Factors |

|---|---|---|

| Electrophilic Substitution | C4 | Neutral/basic medium, electron-donating groups |

| Nucleophilic Attack | C3, C5 | Electron-withdrawing groups, good leaving groups |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4-Methyl-3,5-diphenyl-4H-pyrazole, ¹H NMR spectroscopy provides specific information about the number, environment, and connectivity of hydrogen atoms.

Detailed Research Findings: While direct spectral data for this compound is not extensively published, the analysis of its immediate precursor, 4-Methyl-3,5-diphenyl-1H-pyrazole, offers significant insight. In one synthesis, the ¹H NMR spectrum of the 1H-pyrazole tautomer was recorded in DMSO-d₆. mdpi.com The spectrum showed a singlet for the methyl protons at 2.28 ppm. mdpi.com The aromatic protons of the two phenyl groups appeared as a series of multiplets between 7.39 and 7.64 ppm. mdpi.com A characteristic singlet for the N-H proton was observed far downfield at 13.07 ppm, which is typical for pyrazole (B372694) N-H protons. mdpi.com

Upon conversion to a 4H-pyrazole derivative, such as 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole, the NMR spectrum changes significantly. The N-H proton signal disappears, and the methyl signal shifts, appearing as a doublet due to coupling with the adjacent fluorine atom. mdpi.com The signals for the aromatic protons also shift, reflecting the change in the electronic environment of the pyrazole ring. mdpi.com

The ¹H NMR spectral data for related pyrazole compounds further supports the assignment of chemical shifts. rsc.orgrsc.orgdergipark.org.tr For instance, various substituted 3,5-diphenyl-1H-pyrazoles show complex multiplets for the phenyl protons generally in the range of 7.20-8.12 ppm. rsc.org

Table 1: Representative ¹H NMR Data for 4-Methyl-3,5-diphenyl-1H-pyrazole and a Related 4H-Pyrazole Derivative

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Source |

| 4-Methyl-3,5-diphenyl-1H-pyrazole | DMSO-d₆ | 13.07 (s, 1H) | N-H | mdpi.com |

| 7.64 (d, J=7.6 Hz, 4H) | Phenyl-H | mdpi.com | ||

| 7.54–7.46 (m, 4H) | Phenyl-H | mdpi.com | ||

| 7.39 (t, J=7.5 Hz, 2H) | Phenyl-H | mdpi.com | ||

| 2.28 (s, 3H) | CH₃ | mdpi.com | ||

| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | CDCl₃ | 8.26–8.00 (m, 4H) | Phenyl-H | mdpi.com |

| 7.67–7.44 (m, 6H) | Phenyl-H | mdpi.com | ||

| 1.90 (d, J=22.8 Hz, 3H) | CH₃ | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Detailed Research Findings: For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The key vibrations include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=N Stretching: The pyrazole ring C=N bond vibration is expected in the 1620-1550 cm⁻¹ region. dergipark.org.trnih.gov

C=C Stretching: Aromatic ring stretching vibrations from the two phenyl groups would appear in the 1600-1450 cm⁻¹ range.

In contrast to its 1H-pyrazole tautomer, the 4H-pyrazole would lack the characteristic broad N-H stretching band typically seen around 3200-3500 cm⁻¹. dergipark.org.trjmchemsci.com This absence is a key diagnostic feature to differentiate between the 1H and 4H tautomeric forms. Studies on various pyrazole and triazole derivatives confirm these general regions for N-H and C=N stretching vibrations. dergipark.org.trnih.govresearchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Methyl) | Stretching | 2975 - 2850 |

| C=N (Pyrazole Ring) | Stretching | 1620 - 1550 |

| C=C (Aromatic Rings) | Stretching | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Detailed Research Findings: For this compound (C₁₆H₁₄N₂), the calculated monoisotopic molecular weight is 234.1157 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing unequivocal evidence for the elemental composition. mdpi.com

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the loss of the methyl group (•CH₃, 15 Da) to yield a stable cation at m/z 219. Further fragmentation of the pyrazole ring and phenyl groups would produce additional daughter ions. The molecular ion peak [M]⁺ would be expected to be prominent due to the aromatic nature of the compound. The use of MS and HRMS has been documented for the characterization of many related pyrazole derivatives, confirming their structures and elemental compositions. mdpi.comresearchgate.netbohrium.com

Table 3: Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C₁₆H₁₄N₂ |

| Molecular Weight | 234.26 g/mol |

| Exact Mass (HRMS) [M+H]⁺ | 235.1230 |

| Key Fragmentation | [M-CH₃]⁺ (m/z = 219) |

X-ray Crystallography for Precise Solid-State Structure Determination of Related Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the crystal lattice.

Detailed Research Findings: While the specific crystal structure of this compound is not described in the surveyed literature, the structures of numerous closely related pyrazole derivatives have been determined using this technique. acs.orgd-nb.infofu-berlin.deresearchgate.netresearchgate.net These studies provide a clear understanding of the structural features of the pyrazole core.

For example, the crystal structure of 4,4-Difluoro-3,5-diphenyl-4H-pyrazole has been established, confirming the 4H-pyrazole scaffold. d-nb.info Similarly, the structures of 3,5-diphenyl-4-nitropyrazole and other substituted pyrazoles reveal how different substituents at the C4 position influence the molecular geometry and the crystal packing arrangement. fu-berlin.de These analyses show that the packing of pyrazole derivatives is often controlled by hydrogen bonding (in NH-pyrazoles) and π-π stacking interactions between the aromatic rings. fu-berlin.deresearchgate.net The determination of crystal structures is crucial for understanding structure-property relationships in the solid state. fu-berlin.deresearchgate.net

Theoretical and Computational Investigations of 4 Methyl 3,5 Diphenyl 4h Pyrazole Analogs

Quantum Mechanical Calculation Methodologies

Density Functional Theory (DFT) Approaches for Electronic Structure and Reactivity Prediction

Dedicated DFT studies on 4-Methyl-3,5-diphenyl-4H-pyrazole are not available in the reviewed literature. However, computational studies on analogous compounds, such as 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) and 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), frequently employ DFT methods to predict their electronic structure and reactivity. nih.govresearchgate.net The M06-2X functional is a notable method used in these contexts for its accuracy in describing non-covalent interactions and reaction energetics. mit.edumit.edu These calculations are crucial for understanding how different substituents on the pyrazole (B372694) ring influence the molecule's properties, such as its stability and reactivity in cycloaddition reactions. nih.govdntb.gov.ua

Moller-Plesset (MP2) Perturbation Theory Applications

Specific applications of Moller-Plesset (MP2) perturbation theory for this compound were not found. This method, which accounts for electron correlation, is sometimes used for higher accuracy calculations on related heterocyclic systems, but its application to this specific compound has not been documented in the available scientific literature.

Basis Set Selection and Optimization for Computational Accuracy (e.g., DGDZVP, 6-311G(d,p))

In the computational analysis of analogous 4H-pyrazoles, basis sets such as 6-311++G(d,p) for single-point energy calculations and 6-31G(d) for geometry optimization are commonly selected to ensure a high degree of computational accuracy. nih.govmit.edu The choice of basis set is critical for obtaining reliable predictions of molecular geometries, energies, and other electronic properties. There is no specific information available for basis set selection for this compound itself.

Electronic and Molecular Structure Analysis

Frontier Molecular Orbital (HOMO/LUMO) Characteristics and Energy Gaps

There is no published data on the specific HOMO and LUMO energies or the energy gap for this compound. For related compounds, these properties are of significant interest. For example, the reactivity of fluorinated 4H-pyrazoles is attributed to their low-lying LUMO energy. nih.govresearchgate.net It is computationally predicted that substitutions at the 4-position of the pyrazole ring have a substantial impact on the frontier orbital energies, which in turn dictates their chemical behavior. researchgate.netresearchgate.net

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

A Mulliken atomic charge analysis for this compound has not been reported in the literature searched. Such analyses are valuable for understanding the charge distribution within a molecule and identifying potential sites for nucleophilic or electrophilic attack. While methods for calculating Mulliken charges are standard in computational chemistry packages, the specific values for the atoms in this compound are not available. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow areas indicate negative potential, highlighting regions susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites prone to nucleophilic attack. researchgate.net

In the context of pyrazole derivatives and other heterocyclic compounds, MEP analysis provides valuable insights into their chemical behavior. uni-muenchen.deresearchgate.netresearchgate.net For instance, in a study of N-(2,5-methylphenyl)salicylaldimine, DFT calculations at the B3LYP/6-31G(d) level were used to generate an MEP map. researchgate.net The map revealed a negative region around the oxygen atom of the hydroxyl group, identifying it as a likely site for electrophilic attack. researchgate.net The color scale, ranging from red (most negative) to blue (most positive), helps in quantifying the electrostatic potential and pinpointing reactive centers. researchgate.net

This methodology is broadly applicable for understanding the reactivity of complex organic molecules. researchgate.net By identifying electron-rich and electron-deficient regions, MEP maps aid in predicting intermolecular interactions, including hydrogen bonding, which is vital for biological recognition processes. researchgate.net

| Color | Electrostatic Potential | Reactivity |

| Red | Most Negative | Electrophilic Attack |

| Yellow/Orange | Negative | Electrophilic Attack |

| Green | Neutral | Low Reactivity |

| Blue | Positive | Nucleophilic Attack |

This table summarizes the general interpretation of MEP maps in predicting chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.de This technique is instrumental in understanding electron delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.deresearchgate.net

NBO analysis involves transforming the initial atomic orbital basis set into natural atomic orbitals (NAOs), then into natural hybrid orbitals (NHOs), and finally into natural bond orbitals (NBOs). uni-muenchen.de The resulting NBOs correspond to the familiar one-center (lone pairs) and two-center (bonds) elements of a Lewis structure. uni-muenchen.de The occupancy of these orbitals, ideally close to 2.0 for a Lewis-type orbital, indicates the validity of the Lewis structure representation. uni-muenchen.de Deviations from this ideal occupancy signify electron delocalization.

A key aspect of NBO analysis is the examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de These donor-acceptor interactions are crucial for understanding phenomena like hyperconjugation and the anomeric effect. For example, in five-membered heteroaromatic compounds, NBO analysis has been used to quantify delocalization and aromaticity. acs.org It was found that the electronegativity of heteroatoms, such as oxygen in oxoles, can hinder the interaction of lone pairs with the π-system, thereby reducing delocalization compared to azoles. acs.org

NBO analysis has also been applied to investigate the properties of various heterocyclic compounds, including those with potential nonlinear optical (NLO) properties. researchgate.net By elucidating the electronic structure and intramolecular charge transfer, NBO analysis helps in the rational design of novel materials. nih.gov

| NBO Interaction | Description | Significance |

| σ(C-C) → σ(C-C) | Vicinal antiperiplanar hyperconjugation | Stabilizes molecular conformation |

| n(O) → σ(C-H) | Lone pair to antibonding orbital interaction | Influences reactivity and geometry |

| π(C=C) → π*(C=C) | π-electron delocalization | Contributes to aromaticity and NLO properties |

This table provides examples of common NBO interactions and their chemical significance.

Theoretical Insights into Reactivity and Stability

Computational Assessment of Antiaromaticity and Destabilization Energies (e.g., using Isodesmic Equation)

The stability of cyclic compounds is often discussed in terms of aromaticity and antiaromaticity. While aromatic compounds exhibit enhanced stability, antiaromatic systems are destabilized. Computational methods provide powerful tools to quantify these effects. Isodesmic and homodesmotic reactions are theoretical constructs used to calculate the resonance or destabilization energy of a molecule by comparing it to appropriate reference compounds.

For pyrazole and its derivatives, understanding their aromatic character is crucial for predicting their reactivity. While pyrazole itself is aromatic, certain structural modifications or the formation of specific isomers could potentially lead to antiaromatic character in the 4H-pyrazole system. Computational studies on five-membered heteroaromatic rings have utilized methods like NBO analysis to correlate delocalization with aromaticity. acs.org

The stability of organic compounds can be compromised by factors such as strained bonds and the presence of incompatible functional groups. sit.edu.cnepdf.pub Theoretical calculations can predict the energetic penalties associated with such features. For instance, the destabilization arising from antiaromaticity in a 4H-pyrazole could be estimated by constructing an isodesmic equation where the 4H-pyrazole is reacted with simple, non-cyclic molecules to yield products that conserve the number and types of bonds. The enthalpy change of this hypothetical reaction, calculated using quantum chemical methods, would provide a measure of the strain or destabilization energy.

Modeling of Conformational Preferences and Transition States in Cycloaddition Reactions

Cycloaddition reactions are fundamental in organic synthesis for constructing cyclic systems. unibo.it The regioselectivity and stereoselectivity of these reactions are often governed by the conformational preferences of the reactants and the energies of the transition states. whiterose.ac.uk Computational modeling has become an indispensable tool for elucidating the mechanisms of these reactions and predicting their outcomes. scribd.com

For pyrazole synthesis, 1,3-dipolar cycloadditions are a common strategy. unibo.it For example, the reaction of nitrile imines with various dipolarophiles can yield pyrazole derivatives. unibo.it The regiochemistry of these reactions can be influenced by the nature of the substituents and the reaction conditions. Theoretical models can be developed to describe the trends in reactivity and regioselectivity. unibo.it

The Curtin-Hammett principle is relevant here, stating that the product distribution may depend on the relative energies of the transition states leading to different products, rather than the relative populations of the ground-state conformers. epdf.pub Computational chemistry allows for the locating and characterization of these transition states, providing insights into the reaction pathways. For instance, in the cycloaddition of azides to cyanopyridines, density functional theory (DFT) calculations can be used to understand the electronic states and transitions involved. acs.org Similarly, the study of cycloadditions involving aziridines and azirines relies on theoretical calculations to understand their reactivity and reaction mechanisms. scribd.com

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics, optoelectronics, and data storage. researchgate.netrsc.org Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit significant NLO responses. researchgate.net Computational chemistry plays a pivotal role in the prediction and rational design of novel NLO materials. nih.gov

The NLO properties of a molecule are related to its polarizability (α) and hyperpolarizabilities (β, γ). nih.gov These properties can be calculated using quantum chemical methods, such as DFT. researchgate.net A key factor influencing the NLO response is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller HOMO-LUMO gap generally leads to higher polarizability and a larger NLO response. nih.govresearchgate.net

For pyrazole derivatives, their potential as NLO materials has been explored computationally. researchgate.net By strategically introducing electron-donating and electron-withdrawing groups, the intramolecular charge transfer can be enhanced, leading to improved NLO properties. rsc.org For example, studies on 4-diphenylamino-phenyl substituted pyrazines have shown that their NLO properties can be switched by protonation, highlighting the tunability of these systems. rsc.org Computational investigations on similar heterocyclic systems have demonstrated that even subtle structural modifications can significantly impact their NLO response. researchgate.net

| Compound Class | Key Structural Feature | Predicted NLO Response |

| Push-pull polyenes | Donor and acceptor groups separated by a conjugated bridge | High first hyperpolarizability (β) |

| Octupolar molecules | High symmetry with multiple donor-acceptor branches | Large third-order NLO susceptibility (χ(3)) |

| Pyrazole derivatives | Tunable electronic properties through substitution | Potential for significant β and γ values |

This table illustrates different classes of organic molecules investigated for NLO properties and their characteristic features.

Chemical Stability in Bioorthogonal Reaction Environments

Assessment of Compound Integrity in Biologically Relevant Media

The stability of several 4H-pyrazole derivatives has been rigorously assessed by incubating them in media that mimic physiological conditions. These include phosphate-buffered saline (PBS), solutions containing the ubiquitous biological nucleophile glutathione (B108866), fetal bovine serum (FBS) as a surrogate for plasma, and crude cell lysate.

Phosphate-Buffered Saline (PBS) and Fetal Bovine Serum (FBS): Initial stability tests often involve incubation in PBS, sometimes supplemented with FBS to introduce a complex mixture of proteins and other biological molecules. Studies show significant variability in stability depending on the substituents at the 4-position of the pyrazole (B372694) ring. For instance, after an 8-hour incubation at 37°C in PBS containing 10% FBS, the non-fluorinated 4,4-dimethyl-3,5-diphenyl-4H-pyrazole (DMP) remained almost entirely intact (98%). escholarship.org In contrast, the highly reactive 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) showed significant degradation, with only 42% of the compound remaining. escholarship.orgmdpi.com The mono-fluorinated derivative, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), exhibited intermediate stability, with 64% remaining under the same conditions. mdpi.com

Reduced Glutathione (GSH): Glutathione is a key intracellular antioxidant and a potent nucleophile, making it a critical test for the stability of bioorthogonal reagents. The stability of 4H-pyrazoles is starkly dependent on their substitution pattern in the presence of GSH. Fluorinated pyrazoles, such as MFP and DFP, were found to be completely unstable, degrading entirely after an 8-hour incubation in a biomimetic glutathione buffer (1.0 mM reduced GSH, 0.2 mM oxidized GSH). mdpi.comnih.gov This highlights their susceptibility to nucleophilic attack, a trait that compromises their utility in intracellular applications. nih.gov Conversely, 4-oxo-substituted 4H-pyrazoles, including 4-methyl-3,5-diphenyl-4H-pyrazol-4-ol (MHP), 6,9-diphenyl-1-oxa-7,8-diazaspiro[4.4]nona-6,8-diene (OSP), and 6,9-diphenyl-1,4-dioxa-7,8-diazaspiro[4.4]nona-6,8-diene (EKP), demonstrated exceptional stability, with no detectable degradation under the same conditions. nih.gov

Cell Lysate and Culture Medium: To provide a more comprehensive assessment of stability in a cellular environment, compounds were incubated in undiluted HeLa cell lysate and a complete cell culture medium (Dulbecco's modified Eagle's medium, DMEM). nih.govresearchgate.net The results mirrored those from the glutathione experiments. The fluorinated derivatives MFP and DFP showed poor stability, whereas the 4-oxo-substituted compounds MHP, OSP, and EKP remained highly stable even after 24 hours of incubation. nih.govresearchgate.net This robust stability suggests that the 4-oxo-4H-pyrazole scaffold is well-suited for applications in live-cell imaging and proteomics.

The following table summarizes the stability data for various 4H-pyrazole derivatives in different biologically relevant media.

| Compound | Medium | Incubation Time (h) | % Remaining | Reference |

|---|---|---|---|---|

| DMP | PBS + 10% FBS | 8 | 98% | escholarship.org |

| DFP | PBS + 10% FBS | 8 | 42% | escholarship.orgmdpi.com |

| MFP | PBS + 10% FBS | 8 | 64% | mdpi.com |

| DFP | Glutathione Buffer | 8 | 0% | nih.gov |

| MFP | Glutathione Buffer | 8 | 0% | mdpi.comnih.gov |

| MHP | Glutathione Buffer | 8 | ~100% | nih.gov |

| OSP | Glutathione Buffer | 8 | ~100% | nih.gov |

| EKP | Glutathione Buffer | 8 | ~100% | nih.gov |

| DFP | HeLa Cell Lysate | 24 | <20% | nih.govresearchgate.net |

| MFP | HeLa Cell Lysate | 24 | <20% | nih.govresearchgate.net |

| MHP | HeLa Cell Lysate | 24 | ~100% | nih.gov |

| OSP | HeLa Cell Lysate | 24 | ~100% | nih.gov |

| EKP | HeLa Cell Lysate | 24 | ~100% | nih.gov |

| OSP | DMEM | 24 | ~100% | nih.govresearchgate.net |

Comparative Analysis of Chemical Stability Across Different 4H-Pyrazole Derivatives

The stability of 4H-pyrazoles is a direct consequence of the electronic properties of the substituents at the C4 position. A clear trend emerges when comparing different classes of derivatives.

Fluorinated vs. Oxo-substituted Derivatives : The most striking comparison is between fluorinated and 4-oxo-substituted pyrazoles. Fluorine atoms are highly electron-withdrawing, which activates the diene for Diels-Alder reactions through hyperconjugative antiaromaticity. escholarship.org However, this same electronic effect renders the scaffold susceptible to degradation by biological nucleophiles. mdpi.comrsc.org The complete degradation of MFP and DFP in glutathione buffer is a testament to this liability. nih.gov In contrast, replacing the fluoro groups with less electron-withdrawing oxo or hydroxyl groups, as in MHP, OSP, and EKP, dramatically enhances chemical stability. nih.govresearchgate.net These compounds show exceptional resilience in all tested biological media, including high concentrations of glutathione and cell lysate. nih.gov

Mono- vs. Difluorinated Derivatives : Within the fluorinated series, the number of fluorine atoms matters. 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) is significantly more stable than its difluorinated analog, DFP, in fetal bovine serum (64% vs. 42% remaining after 8 hours). mdpi.com This demonstrates that even a single methyl group in place of a fluorine atom can partially mitigate the instability, albeit not enough to survive in the presence of potent nucleophiles like glutathione.

Acyclic vs. Spirocyclic Derivatives : Among the stable 4-oxo-substituted pyrazoles, both acyclic (MHP) and spirocyclic (OSP, EKP) structures exhibit high stability. nih.gov The introduction of a spirocycle is primarily a strategy to enhance reactivity through predistortion of the diene into a conformation closer to the transition state, without introducing the electronic instability associated with fluorination. researchgate.netnih.gov The fact that both MHP and the spirocyclic OSP/EKP are highly stable indicates that the key to robustness is the removal of the powerfully electron-withdrawing fluorine substituents. nih.gov

Strategies for Enhancing Chemical Robustness for Bioorthogonal Applications

The development of 4H-pyrazoles for bioorthogonal chemistry has been a balancing act between reactivity and stability. Research has identified several key strategies to engineer more robust compounds suitable for in vivo applications.

Tuning Electronic Effects : The primary strategy for enhancing stability is to move away from the use of highly electron-withdrawing substituents like fluorine. nih.govrsc.org While effective at accelerating the desired Diels-Alder reaction, these groups also activate the scaffold toward undesirable degradation pathways. The successful development of 4-oxo-substituted pyrazoles like MHP and OSP demonstrates that replacing fluorine with oxygen-based substituents can yield compounds that are stable to biological nucleophiles while maintaining sufficient reactivity for bioorthogonal ligations. nih.govresearchgate.net

Spirocyclization : To boost reactivity without compromising stability, researchers have employed spirocyclization. This structural modification can increase the rate of the Diels-Alder reaction by relieving geminal repulsion in the transition state and pre-distorting the diene into a more reactive conformation. researchgate.netnih.gov The spirocyclic oxo-pyrazole OSP, for example, combines high stability with reactivity that is among the highest of all known 4H-pyrazoles that are stable in biological contexts. researchgate.net

Computationally-Guided Design : Modern drug and probe development heavily relies on computational chemistry to predict properties and guide synthetic efforts. researchgate.netdntb.gov.ua In the context of 4H-pyrazoles, computational techniques have been invaluable for understanding the interplay between electronic structure, hyperconjugative antiaromaticity, and chemical stability. researchgate.netnih.gov By calculating parameters such as LUMO (Lowest Unoccupied Molecular Orbital) energies, researchers can predict a compound's susceptibility to nucleophilic attack. nih.gov This approach allows for the in silico screening of potential structures, prioritizing the synthesis of derivatives with a promising balance of high reactivity and robust chemical stability for bioorthogonal applications. dntb.gov.uamit.edu

Future Research Directions and Emerging Avenues

Rational Design of Next-Generation 4H-Pyrazole Reagents with Enhanced Performance

The rational design of new 4H-pyrazole reagents is a key frontier, aimed at fine-tuning their reactivity and stability for specific applications, particularly in areas like bioorthogonal chemistry. nih.govrsc.org The central strategy involves modifying the C4 position of the pyrazole (B372694) ring to control the diene's electronic properties and conformation.

Early research demonstrated that 4H-pyrazoles with simple alkyl groups at the saturated center require acid catalysis for reactions like the Diels-Alder cycloaddition. mdpi.com A significant breakthrough came with the introduction of strongly electron-withdrawing fluorine atoms. Computational and experimental studies have shown that fluorination at the C4 position induces "hyperconjugative antiaromaticity," which destabilizes the diene and dramatically increases its Diels-Alder reactivity, eliminating the need for a catalyst. nih.govmdpi.com For instance, 4,4-difluoro-3,5-diphenyl-4H-pyrazole reacts rapidly with strained alkynes. researchgate.netthieme-connect.de However, this enhanced reactivity comes at the cost of reduced stability in the presence of biological nucleophiles. nih.gov

To address this stability issue, researchers have explored spirocyclization at the C4 position. A computational study predicted that spirocyclic 4H-pyrazoles would be more reactive than their acyclic counterparts. nih.gov Subsequent experimental work on 4-oxo-substituted 4H-pyrazoles confirmed that these compounds exhibit a beneficial balance: they undergo rapid Diels-Alder reactions while being significantly more stable to nucleophiles than their fluorinated analogs. nih.govrsc.org The enhanced reactivity in spirocyclic systems is attributed to a combination of antiaromaticity, predistortion of the diene into a more reactive conformation, and the effects of ring strain. nih.gov A computational study on an oxetane-spiro-4H-pyrazole predicted it would have reactivity comparable to the highly reactive difluoro variant but with greater stability, making it a promising target for experimental synthesis. nih.gov

Table 1: Comparison of Calculated Diels-Alder Reactivity for Differently Substituted 4H-Pyrazoles with Bicyclononyne (BCN)

| 4H-Pyrazole Derivative | Activation Energy (kcal/mol) | Relative Rate (vs. Dimethyl) | LUMO Energy (eV) |

|---|---|---|---|

| Dimethyl 4H-pyrazole | 24.9 | 1 | -0.19 |

| Cyclobutane 4H-pyrazole | 21.8 | 190 | -0.21 |

| Oxetane 4H-pyrazole | 17.1 | 730,000 | -0.22 |

| Difluoro 4H-pyrazole | 17.0 | 620,000 | -0.77 |

This table is generated from data in a computational study by Kiana A. L. Aran and K. N. Houk, which used Density Functional Theory (DFT) to predict reactivity. nih.gov

Advanced Mechanistic Studies Using Combined Experimental and Theoretical Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing improved reagents. Modern research increasingly combines experimental techniques—such as kinetic analysis, spectroscopy (NMR), and X-ray crystallography—with theoretical methods like Density Functional Theory (DFT) to build a comprehensive picture of reaction pathways. jmaterenvironsci.comkfupm.edu.sanih.gov

For example, a detailed mechanistic study was conducted on the formation of a pyrazole ring via the oxidation-induced N-N coupling of a diazatitanacycle. nih.gov This work combined kinetic experiments with the isolation and characterization of reaction intermediates, including a key pyridine-free imido-bridged titanacycle dimer, which was analyzed by single-crystal X-ray diffraction. nih.gov The study revealed that in oxidations using TEMPO, the initial oxidation step is rate-limiting and that coordination of the oxidant to the titanium center is critical for reactivity. nih.gov

Similarly, combined experimental and DFT studies have been instrumental in understanding the Diels-Alder reactivity of 4H-pyrazoles. nih.gov DFT calculations have elucidated the concepts of hyperconjugative antiaromaticity and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, explaining why fluorinated pyrazoles are so much more reactive than their alkyl-substituted counterparts. mdpi.comnih.gov These theoretical predictions align with experimentally observed reaction rates, providing a powerful tool for predicting the reactivity of newly designed pyrazoles before their synthesis. nih.govnih.gov Such integrated approaches are also used to investigate non-covalent interactions within crystal structures and to understand electronic properties and vibrational frequencies of pyrazole derivatives. kfupm.edu.sa

Table 2: Key Findings from a Mechanistic Study of Diazatitanacycle Oxidation

| Experimental Method | Theoretical Approach | Key Finding |

|---|---|---|

| Kinetic Analysis (NMR) | N/A | The first of two oxidation steps is rate-limiting. |

| Isolation of Intermediates | N/A | A dimeric titanacycle intermediate was isolated and characterized. |

| Reaction with Fc+ salts | N/A | Coordinating counteranions facilitate an "inner-sphere-like" oxidation. |

| DFT Calculations | Transition State Analysis | The reaction enthalpy of isodesmic equations suggests hyperconjugative antiaromaticity destabilizes fluorinated 4H-pyrazoles, increasing reactivity. mdpi.com |

This table integrates findings from multiple studies to illustrate the combined approach. mdpi.comnih.gov

Expanding the Chemical Scope and Methodological Versatility of 4H-Pyrazoles

Research is actively focused on expanding the synthetic utility of the pyrazole core by developing new reactions and functionalization strategies. These efforts aim to increase the range of accessible substitution patterns and incorporate the pyrazole motif into more complex molecular architectures. mdpi.comacs.org

A significant advancement is the development of novel cycloaddition reactions. While the [3+2] cycloaddition of sydnones with alkynes is a known method for pyrazole synthesis, it has been limited by harsh conditions and poor regioselectivity. acs.org A recently developed base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones provides a highly regioselective route to trisubstituted pyrazoles under mild conditions. This method demonstrates broad substrate scope, tolerating various functional groups on both the sydnone (B8496669) and alkyne components, thus expanding the accessible chemical space for pyrazole derivatives. acs.org The resulting pyrazolyl dithiane products are versatile intermediates that can be converted into other functional groups, such as aldehydes or difluoromethyl groups. acs.org

The versatility of the pyrazole scaffold is also enhanced through post-functionalization reactions. Halogenated pyrazoles, for instance, are valuable building blocks for cross-coupling reactions, such as the Sonogashira coupling and palladium-catalyzed benzannulation, to create fused and poly-substituted aromatic systems. mdpi.com The development of efficient, one-pot, multi-step procedures further enhances methodological versatility, allowing for the rapid construction of complex molecules from simple pyrazole precursors. mdpi.com

Table 3: Substrate Scope for the Base-Mediated [3+2] Cycloaddition of Sydnones and an Alkynyl Dithiane

| Sydnone Substituent (R) | Product | Yield (%) |

|---|---|---|

| 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | 75 |

| 4-Bromophenyl | 1-(4-Bromophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | 73 |

| 4-(Trifluoromethyl)phenyl | 3-(1,3-Dithian-2-yl)-4-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 69 |

| 4-Methoxyphenyl | 3-(1,3-Dithian-2-yl)-1-(4-methoxyphenyl)-4-phenyl-1H-pyrazole | 65 |

| 4-Bromo-3-chlorophenyl | 1-(4-Bromo-3-chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | 70 |

Data adapted from a study by Basak et al., showcasing the synthesis of various 1,3,4-trisubstituted pyrazoles. acs.org

Exploration of Novel Synthetic Pathways to Access Diverse 4H-Pyrazole Scaffolds

The discovery of new synthetic routes to construct the core pyrazole ring is fundamental to advancing the field. Researchers are exploring innovative pathways that offer improved efficiency, greater structural diversity, and better alignment with the principles of green chemistry. rsc.orgmdpi.com

Multicomponent reactions (MCRs) have emerged as a powerful strategy for synthesizing complex pyrazole-containing systems in a single step from simple precursors. rsc.orgtandfonline.com For example, pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction of hydrazine (B178648), ethyl acetoacetate, an aldehyde, and malononitrile. rsc.orgtandfonline.com To make these reactions more sustainable, researchers are employing green chemistry techniques such as microwave irradiation, ultrasound assistance, and the use of eco-friendly solvents or reusable catalysts like ionic liquids and magnetic nanoparticles. rsc.org These methods often lead to significantly reduced reaction times and excellent product yields compared to conventional heating. rsc.org

Another emerging avenue is the use of unique starting materials and reaction cascades. A thermally induced, substrate-dependent reaction of alkyne-tethered diazo compounds has been developed for the divergent synthesis of either spiro-4H-pyrazole-oxindoles or fused 1H-pyrazoles. researchgate.net This catalyst-free method proceeds through a key 3H-pyrazole intermediate and offers excellent selectivity based on the substrate structure. researchgate.net Furthermore, the application of flow chemistry is being explored as a means to improve the safety, efficiency, and scalability of pyrazole synthesis, particularly for reactions that generate gaseous byproducts or require precise control over reaction parameters. mdpi.com These novel pathways are crucial for generating libraries of diverse pyrazole scaffolds for use in drug discovery and materials science. nih.gov

Table 4: Comparison of Catalytic Methods for the Synthesis of 4H-Pyrano[2,3-c]pyrazoles

| Catalyst / Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Stirring (KOtBu) | 1-2 hours | ~85-95 |

| Microwave Irradiation (KOtBu) | < 5 minutes | ~90-98 |

| L-tyrosine (Microwave) | Not Specified | Good to Excellent |

| Task-Specific Ionic Liquid [bmim]OH | 15-35 minutes | 88-96 |

| Ceric Ammonium Nitrate (CAN) (Ultrasound) | Not Specified | Favorable to Exceptional |

This table compiles data from multiple sources to compare the efficiency of various green synthetic methods. rsc.orgtandfonline.com

Q & A

Q. What are the standard synthetic routes for 4-Methyl-3,5-diphenyl-4H-pyrazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazides with aldehydes or ketones under acidic conditions. For example, refluxing substituted benzaldehyde derivatives with a triazole precursor in ethanol with glacial acetic acid as a catalyst (4–6 hours) yields pyrazole derivatives . Optimization involves adjusting solvent polarity (e.g., DMSO vs. ethanol), reaction time (12–18 hours for intermediates), and purification via recrystallization (water-ethanol mixtures) to achieve yields >60% .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Use XRD for unambiguous confirmation of crystal structure and substituent orientation (e.g., phenyl groups at positions 3 and 5) . FTIR identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ in pyrazole rings) . TEM and NMR (¹H/¹³C) validate molecular geometry and purity, with aromatic proton signals appearing as multiplet clusters in δ 7.2–7.8 ppm .

Q. How can researchers screen the biological activity of this compound, and what preliminary assays are recommended?

- Methodological Answer : Prioritize in vitro assays for antimicrobial (e.g., MIC against S. aureus), anticancer (MTT assay on HeLa cells), or anti-inflammatory (COX-2 inhibition) activity . Structure-activity relationships (SAR) should guide substituent selection; electron-withdrawing groups (e.g., -Cl, -CF₃) often enhance bioactivity .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Discrepancies may arise from variations in substituent positions or assay conditions. For example, 4-methyl vs. 4-ethyl groups alter steric hindrance, impacting receptor binding . To resolve contradictions:

- Perform systematic substitution studies (e.g., para/meta substituents on phenyl rings).

- Standardize assay protocols (e.g., cell line selection, incubation time).

- Use docking simulations (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What strategies mitigate challenges in regioselectivity during pyrazole synthesis?

- Methodological Answer : Regioselectivity issues arise from competing reaction pathways (e.g., 1,3-dipolar vs. [3+2] cycloadditions). Solutions include:

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 4-methyl derivatives) .

- Catalytic additives : Use iodine or Lewis acids (e.g., ZnCl₂) to direct substituent positioning .

- In-situ monitoring : Track reaction progress via TLC or HPLC to isolate intermediates .

Q. How can computational chemistry enhance understanding of this compound’s reactivity?

Q. What advanced techniques assess environmental or surface interactions of this compound?

- Methodological Answer : Study adsorption on indoor surfaces (e.g., silica or cellulose) using microspectroscopic imaging (Raman mapping) or ToF-SIMS to track degradation products . Environmental persistence can be evaluated via HPLC-MS to detect trace metabolites in simulated wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.